S-(-)-Aminoglutethimide D-Tartrate Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

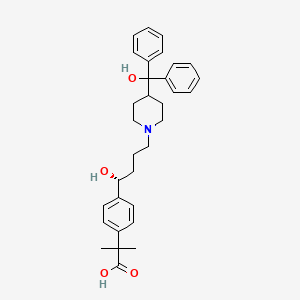

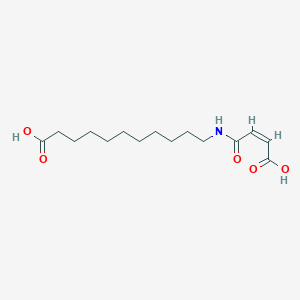

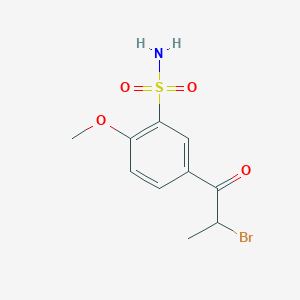

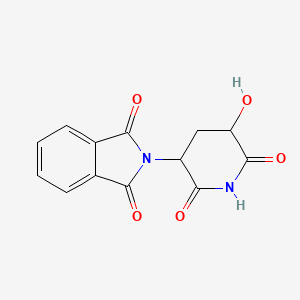

S-(-)-Aminoglutethimide D-Tartrate Salt, derived from aminoglutethimide, has been extensively studied for its chemical properties and potential applications. It is known for its role in inhibiting the aromatase enzyme and has been synthesized and analyzed through various chemical methods.

Synthesis Analysis

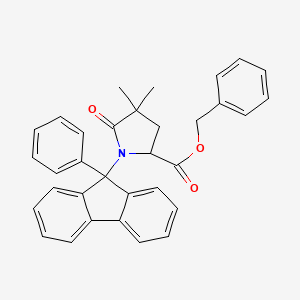

The synthesis of S-(-)-Aminoglutethimide involves the resolution of 4-cyano-4-(4-nitrophenyl)hexanoic acid using specific resolving agents, leading to high enantiomeric purity of the compound. This process establishes the absolute configuration of the compound through X-ray single crystal analysis (Achmatowicz et al., 1997).

Molecular Structure Analysis

The molecular structure of S-(-)-Aminoglutethimide D-Tartrate Salt is characterized by specific interactions, such as π-π and dz2-π interactions, which contribute to its chemical properties and biological activity. These structural aspects have been elucidated through techniques like X-ray diffraction analyses (Román et al., 1992).

Chemical Reactions and Properties

Aminoglutethimide exhibits selective inhibition of the aromatase enzyme, impacting the synthesis of estrogen. Its chemical reactivity and interactions have been a focus of study, revealing its mechanism of action at the molecular level and its selectivity towards different enzyme systems (Foster et al., 1985).

Physical Properties Analysis

The physical properties of S-(-)-Aminoglutethimide D-Tartrate Salt, including solubility and crystallization behavior, have been studied to optimize its synthesis and application. These properties are influenced by the compound's molecular structure and the presence of specific functional groups (Lin et al., 2014).

Chemical Properties Analysis

The chemical properties of S-(-)-Aminoglutethimide D-Tartrate Salt, such as its inhibitory activity and interaction with enzymes, have been analyzed through various studies. These properties are central to its application and effectiveness in different chemical and biological contexts (Graves & Salhanick, 1979).

Applications De Recherche Scientifique

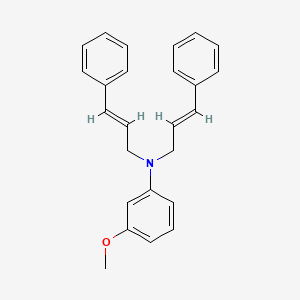

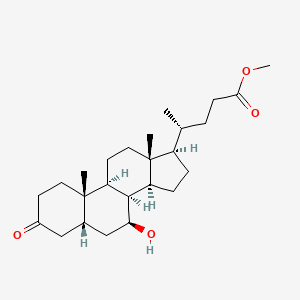

Enzyme Inhibition and Steroidogenesis

S-(-)-Aminoglutethimide D-Tartrate Salt has been studied for its ability to bind to corpus luteum mitochondrial cytochrome P-450 and inhibit cholesterol side chain cleavage. The binding affinity and inhibition potency were found to be greater for the d-isomer than the l-isomer, indicating a stereoselective action of the enzyme's active center for the enantiomers of aminoglutethimide (Uzgiris, Whipple, & Salhanick, 1977).

Chromatographic Separation

Research has focused on the chromatographic separation of aminoglutethimide enantiomers using cellulose tris(3,5-dimethylphenylcarbamate) as a chiral stationary phase. This separation is significant for obtaining high-purity R-(+)-aminoglutethimide, considering the S-(-)-enantiomer's lower activity and potential side effects. Optimal conditions for this separation were established, providing essential information for the batch and continuous production of aminoglutethimide enantiomers (林小建 et al., 2014).

Neuroprotection

Aminoglutethimide has been shown to protect central nervous system (CNS) neurons from excitotoxic and ischemic injuries. This neuroprotection is achieved irrespective of its actions on neurosteroid synthesis and is associated with the suppression of glutamate release during ischemic insult (Shirakawa et al., 2006).

Metabolic Studies

Aminoglutethimide has been used to study the relationship between oxidative phosphorylation and steroidogenesis in ovarian mitochondria. Inhibition of ovarian mitochondrial steroidogenesis by aminoglutethimide was accompanied by both a decrease in oxygen consumption and an increase in ATP synthesis (Dimino, Chavis, & Downing, 1980).

Adrenal Steroidogenesis

Aminoglutethimide has been studied for its impact on adrenal steroidogenesis and its potential therapeutic applications. It was found to inhibit adrenal biosynthesis, particularly of aldosterone, cortisol, and androgens, by interfering with the conversion of cholesterol to delta-5-pregnenolone (Hughes & Burley, 1970).

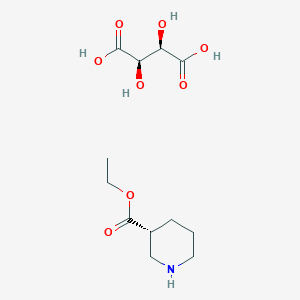

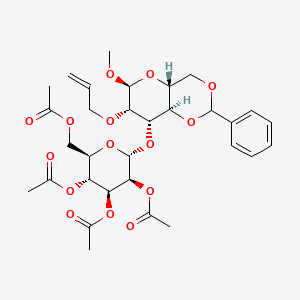

Propriétés

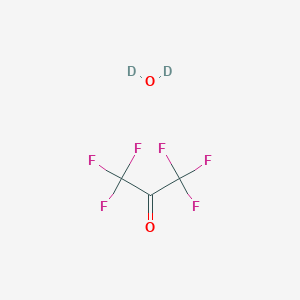

| { "Design of the Synthesis Pathway": "The synthesis pathway for S-(-)-Aminoglutethimide D-Tartrate Salt involves the conversion of aminoglutethimide to its tartrate salt form through a reaction with D-tartaric acid.", "Starting Materials": [ "Aminoglutethimide", "D-tartaric acid", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Aminoglutethimide is dissolved in methanol.", "D-tartaric acid is dissolved in methanol and added to the aminoglutethimide solution.", "The mixture is stirred at room temperature for several hours.", "The resulting precipitate is filtered and washed with methanol.", "The product is dissolved in diethyl ether and washed with hydrochloric acid.", "The diethyl ether layer is separated and washed with sodium hydroxide.", "The diethyl ether layer is dried and the solvent is removed to yield S-(-)-Aminoglutethimide D-Tartrate Salt." ] } | |

Numéro CAS |

57288-04-7 |

Formule moléculaire |

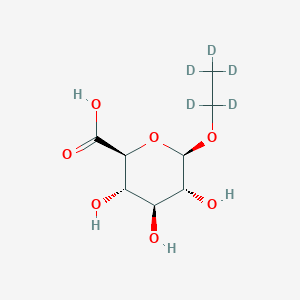

C₁₇H₂₂N₂O₈ |

Poids moléculaire |

382.37 |

Synonymes |

S-(-)-3-(4-Aminophenyl)-3-ethyl-2,6-piperidinedione L-Tartrate Salt; l-Aminoglutethimide L-tartrate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazolidinetrione, [(phenylmethylene)amino]-](/img/structure/B1140234.png)

![4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B1140237.png)